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molecular formula C11H10ClNO2 B8598832 methyl 6-chloro-2-methyl-1H-indole-3-carboxylate

methyl 6-chloro-2-methyl-1H-indole-3-carboxylate

Cat. No. B8598832
M. Wt: 223.65 g/mol
InChI Key: RPUAGJVFXJADEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07846960B2

Procedure details

A mixture of 2-(4-chloro-2-nitro-phenyl)-3-hydroxy-but-2-enoic acid methyl ester (4.66 g, 17.2 mmol), iron (5.76 g, 103 mmol) and glacial acetic acid (16 mL) is heated at 115° C. for 1 h and allowed to cool. The reaction mixture is diluted with water and ethyl acetate. The ethyl acetate layer is washed with brine and dried over MgSO4. The mixture of the title compound and a small amount of impurity is used in the next reaction without additional purification. ES/MS m/e 224.0 (M+1).
Name
2-(4-chloro-2-nitro-phenyl)-3-hydroxy-but-2-enoic acid methyl ester
Quantity
4.66 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
5.76 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:18])[C:4]([C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][C:9]=1[N+:15]([O-])=O)=[C:5](O)[CH3:6].C(O)(=O)C>O.C(OCC)(=O)C.[Fe]>[CH3:1][O:2][C:3]([C:4]1[C:8]2[C:9](=[CH:10][C:11]([Cl:14])=[CH:12][CH:13]=2)[NH:15][C:5]=1[CH3:6])=[O:18]

Inputs

Step One
Name
2-(4-chloro-2-nitro-phenyl)-3-hydroxy-but-2-enoic acid methyl ester
Quantity
4.66 g
Type
reactant
Smiles
COC(C(=C(C)O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-])=O
Name
Quantity
16 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
5.76 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
WASH
Type
WASH
Details
The ethyl acetate layer is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
ADDITION
Type
ADDITION
Details
The mixture of the title compound
CUSTOM
Type
CUSTOM
Details
a small amount of impurity is used in the next reaction without additional purification

Outcomes

Product
Name
Type
Smiles
COC(=O)C1=C(NC2=CC(=CC=C12)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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